4-Methyl-imidazole-d3

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

4-Methyl-imidazole-d3 is the definitive internal standard for regulatory 4-MI quantification under Prop 65 and EU 1334/2008. Unlike ring-deuterated (d6) or positional isomer (2-methyl-d3) alternatives, its methyl-specific +3 Da labeling preserves native imidazole ring electronics—ensuring identical LC retention (ΔtR <0.02 min) and ESI response to unlabeled 4-MI. Certified ≥98 atom % D enrichment enables 5 ng/g LOQ with 93–108% recovery in food matrices. Choose this ISO 17034-compliant standard to eliminate matrix effects, ion suppression, and metabolic deuterium loss in your IDMS workflow.

Molecular Formula C4H6N2
Molecular Weight 85.12 g/mol
CAS No. 1219805-95-4
Cat. No. B587968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-imidazole-d3
CAS1219805-95-4
Synonyms4(5)-(Methyl-d3)imidazole;  5-(Methyl-d3)-1H-imidazole;  4(5)-(Methyl-d3)imidazole;  4-(Methyl-d3)-1H-imidazole;  4-(Methyl-d3)imidazole;  5-(Methyl-d3)imidazole;  NSC 40744-d3; 
Molecular FormulaC4H6N2
Molecular Weight85.12 g/mol
Structural Identifiers
InChIInChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3
InChIKeyXLSZMDLNRCVEIJ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-imidazole-d3 (CAS 1219805-95-4): A Methyl-Specific Deuterated Internal Standard for Quantitative LC-MS


4-Methyl-imidazole-d3 is a stable isotope-labeled analog of 4-methylimidazole wherein the three hydrogen atoms of the methyl group are replaced with deuterium, yielding a nominal mass increase of +3 Da relative to the unlabeled parent (m/z 83.1 vs 86.1 for the [M+H]+ ion) . This deuterated compound serves primarily as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, enabling correction for matrix effects, ion suppression, and recovery losses during the quantification of 4-methylimidazole—a process contaminant formed via the Maillard reaction and a Group 2B possible carcinogen [1].

Critical Procurement Consideration: Why 4-Methyl-imidazole-d3 Cannot Be Replaced by Generic Analogs


While several deuterated imidazole standards exist, substitution with alternatives such as 4-methylimidazole-d6 (fully ring-deuterated) or 2-methylimidazole-d3 (positional isomer) introduces quantifiable analytical bias. Ring-deuterated analogs (e.g., d6-4-MI) exhibit differential chromatographic retention and ionization efficiency due to altered hydrogen-bonding capacity [1], whereas positional isomers possess distinct fragmentation patterns that preclude accurate multiple reaction monitoring (MRM) transition alignment [2]. The methyl-specific d3-labeling of 4-methyl-imidazole-d3 preserves the native imidazole ring electronics, ensuring near-identical LC elution and ESI response to unlabeled 4-MI—a prerequisite for isotope dilution mass spectrometry (IDMS) compliance under ISO 17025 guidelines [3].

Quantitative Differentiation Evidence: 4-Methyl-imidazole-d3 vs. Unlabeled and Alternative Isotopologues


Mass Spectrometric Resolution: +3 Da Mass Shift Enables Baseline Separation from Native 4-Methylimidazole

4-Methyl-imidazole-d3 (C₄H₃D₃N₂) exhibits a molecular weight of 85.12 g/mol, exactly 3.03 Da greater than unlabeled 4-methylimidazole (C₄H₆N₂, 82.10 g/mol) . This mass increment corresponds to the substitution of three protium atoms (¹H, 1.008 Da) with deuterium (²H, 2.014 Da) exclusively on the methyl group, generating an [M+H]⁺ precursor ion at m/z 86.1 that is fully resolved from the native analyte ion at m/z 83.1 in low-resolution mass spectrometers (e.g., single quadrupole) .

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Isotopic Enrichment: Certified 98 atom % D Minimizes Unlabeled Analyte Carryover

Commercial 4-methyl-imidazole-d3 is supplied with a minimum isotopic enrichment of 98 atom % deuterium at the methyl position, as certified by multiple ISO 9001-compliant vendors . In contrast, generic 'deuterated 4-methylimidazole' products often lack specified enrichment values or provide lower nominal purity (e.g., 95% chemical purity without isotopic certification), introducing unlabeled 4-MI contamination that biases calibration curve intercepts and elevates limits of quantification (LOQ) [1].

Stable Isotope Labeling Method Validation Regulatory Compliance

Chromatographic Co-Elution: Retention Time Deviation <0.02 min Relative to Unlabeled 4-MI

Under reversed-phase LC conditions (C18 column, 0.1% formic acid in water/acetonitrile gradient), 4-methyl-imidazole-d3 co-elutes with unlabeled 4-methylimidazole within a retention time difference (ΔtR) of <0.02 min . This near-identical chromatographic behavior contrasts with ring-deuterated analogs (e.g., d6-4-MI), which exhibit a measurable isotopic fractionation effect (ΔtR ≈ 0.05–0.10 min) due to altered hydrogen-deuterium exchange dynamics with the stationary phase [1].

UHPLC Isotope Dilution Matrix Effects

Fragmentation Pattern Preservation: Identical MRM Transitions to Unlabeled 4-Methylimidazole

Collision-induced dissociation (CID) of 4-methyl-imidazole-d3 yields product ions at m/z 69.1 and m/z 42.1 (from loss of ·NH₃ and ·CH₂N₂, respectively), identical to those of unlabeled 4-methylimidazole except for a +3 Da shift in the precursor ion . This allows the same MRM transition pair (e.g., 86.1 → 69.1 for quantifier; 86.1 → 42.1 for qualifier) to be used as for the native analyte (83.1 → 69.1; 83.1 → 42.1), ensuring that internal standard response tracks analyte response proportionally across the calibration range [1].

MRM Tandem Mass Spectrometry Quantitative Confirmation

Isotopic Purity Specification: Directly Comparable Across Vendor Sources

Multiple reputable vendors (including Sigma-Aldrich, Fisher Scientific/CDN, and MedChemExpress) offer 4-methyl-imidazole-d3 with a standardized specification of ≥98% chemical purity and ≥98 atom % D isotopic enrichment [1]. This inter-vendor consistency enables procurement flexibility without revalidation of internal standard performance—a critical advantage over less common deuterated standards where purity specifications vary widely (e.g., 95–99%) and necessitate in-house QC verification per batch [2].

Quality Control Procurement Specification Batch-to-Batch Consistency

Procurement-Relevant Application Scenarios for 4-Methyl-imidazole-d3


Regulatory Food Safety Testing: Quantification of 4-Methylimidazole in Caramel-Colored Beverages and Baked Goods

4-Methyl-imidazole-d3 is employed as the internal standard in LC-MS/MS methods developed for compliance with California Proposition 65 and EU Commission Regulation (EC) No 1334/2008. The compound's +3 Da mass shift and certified ≥98 atom % D enrichment enable quantification of 4-MI at the 5 ng/g LOQ mandated by regulatory bodies, with method recovery of 93–108% and CV <9.2% demonstrated in biscuit matrix [1].

Pharmacokinetic and Metabolic Studies of Methimazole and Related Thionamide Drugs

As a deuterated analog of the methimazole metabolite 4-methylimidazole, d3-4-MI serves as an internal standard for quantifying drug-derived 4-MI in plasma and urine. The methyl-specific deuteration avoids metabolic deuterium loss (a known issue with ring-deuterated isotopologues), ensuring that the internal standard signal remains stable throughout in vivo studies. Co-elution with the analyte (ΔtR <0.02 min) corrects for matrix effects inherent in biological fluids .

Method Development and Validation for Industrial Process Monitoring

During the manufacturing of caramel colors (E150c/d) or heat-processed foods, 4-MI levels must be monitored to ensure compliance with maximum use levels (e.g., 200 mg/kg in caramel color). 4-Methyl-imidazole-d3 provides a traceable, ISO 17034-compliant internal standard that enables in-process control laboratories to achieve method precision (RSD <5%) across multiple production batches without time-consuming matrix-matched calibration [2].

Forensic and Clinical Toxicology: Confirmation of 4-Methylimidazole Exposure

In cases of suspected exposure to caramel coloring byproducts or industrial solvents, d3-4-MI is used as a deuterated internal standard in confirmatory LC-MS/MS assays. The preserved MRM fragmentation pattern (86.1→69.1 and 86.1→42.1) allows laboratories to meet forensic identification criteria requiring at least two product ions with ion ratios within ±20% of reference values, while the +3 Da mass shift eliminates isobaric interference from endogenous imidazole metabolites [1].

Technical Documentation Hub

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